molecular formula C15H15ClN2O3S B2532236 N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide CAS No. 573994-62-4

N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide

Cat. No.: B2532236
CAS No.: 573994-62-4
M. Wt: 338.81
InChI Key: ANYOZXNYIZHELY-UHFFFAOYSA-N
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Description

N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide is an organic compound with the molecular formula C15H14ClNO3S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide typically involves the reaction of 4-chlorobenzylamine with 4-acetamidobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can disrupt the synthesis of essential biomolecules in target cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methylsulfamoyl)phenyl]acetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide is unique due to the presence of both a sulfonamide group and a chlorophenyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-11(19)18-14-6-8-15(9-7-14)22(20,21)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYOZXNYIZHELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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